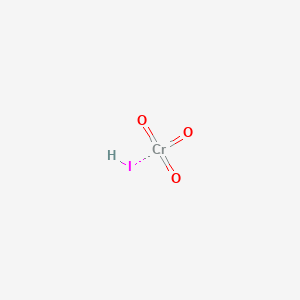

iodidotrioxidochromate(VI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodo(trioxo)chromate(1-) is an iodooxometallate anion and a chromium coordination entity.

Scientific Research Applications

Chromium (VI) and Oxidative Stress

- Chromium (VI), a form of iodidotrioxidochromate(VI), induces oxidative stress and apoptotic cell death. It is used in several industries and its cytotoxicity involves the production of reactive oxygen species leading to DNA damage and oxidative deterioration of lipids and proteins (Bagchi, Bagchi, & Stohs, 2001).

Biosorption and Biotransformation of Hexavalent Chromium

- Microorganisms adopt strategies like biosorption and biotransformation for Cr (VI) removal. This review focuses on chromium pollution, its chemistry, effects, and detailed chromium detoxification mechanisms in microbial cells (Jobby, Jha, Yadav, & Desai, 2018).

Chromium-DNA Damage and Mismatch Repair Proteins

- Mismatch repair proteins activate toxic responses to chromium-DNA damage. Chromium(VI) causes the formation of DNA phosphate-based adducts which are genotoxic but do not block replication in vitro (Peterson-Roth, Reynolds, Quievryn, & Zhitkovich, 2005).

DNA Damage in Chrome-Plating Workers

- Occupational exposure to chromium (VI) increases DNA strand-breaks in peripheral lymphocytes of chrome-plating workers, indicating its genotoxic potential (Gambelunghe et al., 2003).

Removal of Chromate by Iron Oxyhydroxide Agglomerates

- A hybrid process involving adsorption onto iron oxyhydroxide agglomerates and ultrafiltration has been effective in removing Cr(VI) from aqueous solutions (Wei, Semiat, & Shemer, 2020).

Indirect Determination of Iodide by Flame Atomic Absorption Spectrometry

- Chromium(VI) in acid medium can be injected into an iodide stream for its indirect determination, showcasing a method for analyzing iodide presence (Yebra & Cespón, 2000).

Catalytic Microdetermination of Chromium(VI)

- A spectrophotometric kinetic method based on catalysis by hydrogen peroxide-iodide reaction is described for microdetermination of chromium(VI) (Hadjiioannou, 1968).

Genotoxicity Assessment of Cr(VI) in Earthworms

- Cr(VI) shows genotoxic potential in earthworm coelomocytes, with a dose-dependent DNA damage observed during in vitro and in vivo exposures (Manerikar, Apte, & Ghole, 2008).

Freeze Desalination for Chromium (VI) Removal

- Freeze desalination has been studied as a method to remove Cr(VI) from water, showing high efficiency in transforming this toxic species into less toxic forms (Melak, Laing, Ambelu, & Alemayehu, 2016).

properties

Product Name |

iodidotrioxidochromate(VI) |

|---|---|

Molecular Formula |

CrHIO3 |

Molecular Weight |

227.907 g/mol |

IUPAC Name |

trioxochromium;hydroiodide |

InChI |

InChI=1S/Cr.HI.3O/h;1H;;; |

InChI Key |

JMEPDMXJKNDRBG-UHFFFAOYSA-N |

Canonical SMILES |

O=[Cr](=O)=O.I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,3a'S,4S,5'R)-8'-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5'-pentyl-3',3a',5',6'-tetrahydrospiro[oxolane-2,2'-pyrano[2,3,4-de][1]benzopyran]-9'-carboxylic acid](/img/structure/B1263399.png)

![TG(16:1(9Z)/16:1(9Z)/18:2(9Z,12Z))[iso3]](/img/structure/B1263400.png)

![N-[1-(2,6-difluorophenyl)sulfonyl-3-pyrrolidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263402.png)

![4,9-Dioxo-1-H-naphth[2.3-D]imidazolium, bromide](/img/structure/B1263409.png)

![1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263411.png)